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Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556

Get Quote

Executive Summary & Strategic Rationale
5-Chloroisophthalaldehyde (CAS: 23789-94-8) is a bifunctional aromatic intermediate critical

for the "Reticular Chemistry" approach to MOF design. Unlike simple carboxylic acids, this

molecule offers two distinct strategic entry points for MOF construction:

Pre-Synthetic Ligand Engineering (Pathway A): Oxidation of the aldehyde groups to

carboxylates yields 5-chloroisophthalic acid, a V-shaped linker used to introduce permanent

porosity and halogen-bonding sites into MOFs (e.g., Cu-based paddlewheel MOFs).

Post-Synthetic Modification (Pathway B): The aldehyde functionality serves as an

electrophilic "handle" for covalent attachment to amino-functionalized MOFs (e.g., UiO-66-

NH

) via Schiff-base condensation. This is particularly valuable in drug development for tuning
pore hydrophobicity to encapsulate non-polar active pharmaceutical ingredients (APIs).
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This guide provides validated protocols for both pathways, ensuring high crystallinity and

functional integrity.

Visual Workflow: Dual-Pathway Strategy
The following diagram illustrates the two distinct chemical routes for utilizing 5-
Chloroisophthalaldehyde in MOF production.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Strategic workflow for converting 5-Chloroisophthalaldehyde into functional MOF

architectures via Ligand Synthesis (Top) or Post-Synthetic Modification (Bottom).

Pathway A: Ligand Synthesis & MOF Assembly
Objective: Synthesize 5-chloroisophthalic acid and assemble a Copper(II)-based MOF.

Phase 1: Oxidation to 5-Chloroisophthalic Acid
Before MOF assembly, the aldehyde must be converted to a coordinating carboxylate.

Reagents:

5-Chloroisophthalaldehyde (1.0 eq)

Potassium Permanganate (KMnO
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) (2.5 eq)

Solvent: Water/Pyridine (1:1 v/v)

Protocol:

Dissolution: Dissolve 5.0 g of 5-Chloroisophthalaldehyde in 50 mL pyridine/water mixture.

Oxidation: Add KMnO

slowly at 0°C. Reflux at 80°C for 4 hours.

Workup: Filter the MnO

precipitate while hot. Acidify the filtrate with HCl (1M) to pH 2.

Isolation: Collect the white precipitate (5-chloroisophthalic acid) by filtration. Wash with cold

water and dry at 80°C under vacuum.

Validation: ^1H NMR (DMSO-d6) should show disappearance of -CHO peak (~10 ppm)

and appearance of -COOH broad singlet (~13 ppm).

Phase 2: Solvothermal MOF Assembly
This protocol creates a "bent-linker" MOF, often isostructural to standard isophthalate MOFs

but with a chloro-group projecting into the pore.

Protocol Parameters:
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data, please view the interactive version.

Unlock Full Protocol on Website

Step-by-Step:

Dissolve 0.5 mmol of Ligand and 0.5 mmol of Cu(NO

)

in 10 mL of the solvent mixture.

Sonicate for 10 minutes to ensure homogeneity.

Seal in a Teflon-lined autoclave or scintillation vial.

Heat at 85°C for 48 hours.

Activation: Wash blue crystals with ethanol (3x) to remove unreacted ligand. Solvent

exchange with acetone for 3 days, refreshing daily.

Pathway B: Post-Synthetic Modification (PSM)
Objective: Covalent attachment of 5-Chloroisophthalaldehyde to UiO-66-NH

to tune pore hydrophobicity for drug delivery.

Mechanism: The aldehyde reacts with the pendant amino group of the MOF linker (2-

aminoterephthalate) to form an imine (Schiff base). The 5-chloro group provides steric bulk and

lipophilicity.
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Protocol: Schiff Base Grafting
Reagents:

Parent MOF: UiO-66-NH

(dried at 120°C under vacuum for 6h).

Reagent: 5-Chloroisophthalaldehyde (5-fold molar excess relative to -NH

sites).

Solvent: Anhydrous Methanol or Ethanol.

Step-by-Step:

Suspension: Disperse 100 mg of activated UiO-66-NH

in 10 mL anhydrous methanol.

Addition: Add 5-Chloroisophthalaldehyde (excess) to the vial.

Reaction: Heat at 60°C for 24 hours without stirring (to prevent grinding the crystals), or use

gentle orbital shaking.

Washing (Critical): Decant the supernatant. Wash the solid with fresh methanol 5 times to

remove unreacted aldehyde.

Note: The unreacted aldehyde can be toxic; thorough washing is essential for biological

applications.

Drying: Activate under vacuum at 80°C. Do not exceed 100°C to avoid hydrolysis of the

imine bond.

Reaction Scheme Visualization:
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Figure 2: Chemical transformation at the MOF pore surface. The amine tag converts to a

chloro-benzylidene imine.

Characterization & Quality Control
To validate the success of either pathway, the following analytical techniques are mandatory:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Application Note: Drug Delivery Optimization
Context: The incorporation of the 5-chloro moiety via Pathway B significantly alters the

physicochemical environment of the MOF pore.
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Hydrophobicity: The Cl-phenyl group increases the contact angle of water, creating a more

hydrophobic environment. This is ideal for loading poorly soluble drugs (e.g., Ibuprofen,

Paclitaxel).

pH-Responsive Release: The imine bond formed in Pathway B is reversible under acidic

conditions (pH < 5).

Mechanism:[1][2][3] In the acidic tumor microenvironment or endosomes, the imine

hydrolyzes, releasing the 5-chloroisophthalaldehyde (or its derivatives) and the drug

payload.

Safety: Ensure the toxicity profile of the released aldehyde is compatible with the

therapeutic window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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